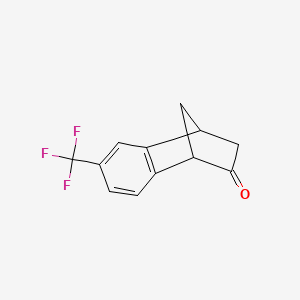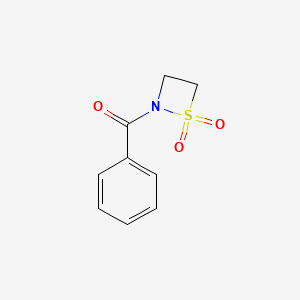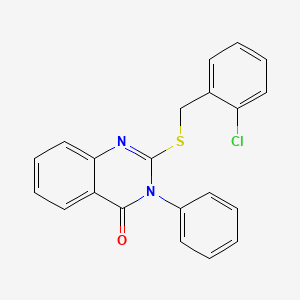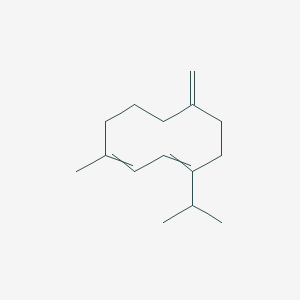![molecular formula C7H4N2S B14457729 [2-(Thiophen-2-yl)ethenylidene]cyanamide CAS No. 75121-69-6](/img/structure/B14457729.png)
[2-(Thiophen-2-yl)ethenylidene]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Thiophen-2-yl)ethenylidene]cyanamide is an organic compound that features a thiophene ring substituted with a cyanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide typically involves the reaction of thiophene derivatives with cyanamide under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and cyanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
化学反应分析
Types of Reactions
[2-(Thiophen-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted cyanamides, depending on the specific reaction conditions and reagents used.
科学研究应用
[2-(Thiophen-2-yl)ethenylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of [2-(Thiophen-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide.
Thiophene-2-ethylamine: Another thiophene derivative with different functional groups.
2-Thiophenecarbonitrile: A compound with a similar thiophene ring structure but different substituents.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the cyanamide group, which confer distinct chemical and biological properties
属性
CAS 编号 |
75121-69-6 |
|---|---|
分子式 |
C7H4N2S |
分子量 |
148.19 g/mol |
InChI |
InChI=1S/C7H4N2S/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H |
InChI 键 |
NCNLNTROOPESIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C=C=NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)





diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)




